2-Methyl-1-[(3-nitrophenyl)methyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-5-6-14(10)9-11-3-2-4-12(7-11)15(16)17/h2-4,7,10,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBQJJVMVFXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl 1 3 Nitrophenyl Methyl Piperazine and Analogous Structures
Strategic Approaches for Piperazine (B1678402) Ring Functionalization
The functionalization of the piperazine ring is a critical aspect of synthesizing diverse derivatives. The approaches to achieve this can be broadly categorized into classical and modern protocols, with a growing emphasis on efficiency and sustainability.
Classical methods for piperazine synthesis often involve multi-step sequences that can be lengthy and may require harsh reaction conditions. researchgate.netnsf.gov Traditional approaches typically rely on the N-alkylation of pre-existing piperazine rings or the cyclization of appropriate acyclic precursors. mdpi.com These methods, while foundational, can suffer from drawbacks such as low yields and the formation of side products.
Modern synthetic protocols, in contrast, often focus on improving efficiency, selectivity, and environmental compatibility. researchgate.neteurekaselect.com Techniques such as transition-metal-catalyzed cross-coupling reactions, photoredox catalysis, and C-H functionalization have emerged as powerful tools for piperazine synthesis. researchgate.netmdpi.com These contemporary methods offer milder reaction conditions and greater functional group tolerance. mdpi.com A comparative overview of these approaches is presented in the table below.
| Method | Description | Advantages | Disadvantages | Key References |
| Classical N-Alkylation | Reaction of a piperazine with an alkyl halide or sulfonate. | Simple procedure, readily available starting materials. | Often requires harsh conditions, can lead to over-alkylation, and may have low yields. | mdpi.com |
| Classical Cyclization | Intramolecular cyclization of acyclic diamine precursors. | Allows for the construction of the core ring structure. | Can be a multi-step process with potential for side reactions. | researchgate.net |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Buchwald-Hartwig) to form C-N bonds. | High efficiency, good functional group tolerance, and milder conditions. | Can require expensive catalysts and ligands. | researchgate.net |
| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations for C-H functionalization. | Green and sustainable approach, mild reaction conditions. | Can have limitations in substrate scope and scalability. | mdpi.com |
| One-Pot Multicomponent Reactions | Combines three or more reactants in a single step to form the product. | High atom economy, operational simplicity, and increased efficiency. | Can be challenging to optimize for complex structures. | eurekaselect.commdpi.com |
One-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of heterocyclic compounds, including piperazines, due to their inherent efficiency and atom economy. eurekaselect.commdpi.com These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing waste. tandfonline.com
The Ugi four-component reaction, for example, has been adapted for the synthesis of piperazine derivatives. rsc.org This reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be designed to incorporate a piperazine precursor, leading to the formation of highly substituted piperazine structures in a convergent manner. mdpi.com The key advantage of MCRs lies in their ability to rapidly generate libraries of compounds for biological screening. eurekaselect.com
Synthesis of the 2-Methylpiperazine (B152721) Core and its Derivatization
The synthesis of the 2-methylpiperazine core is a crucial first step in the preparation of the target molecule. Several methods have been reported for the synthesis of this important building block.
One common approach involves the cyclization of N-(β-hydroxypropyl)ethylenediamine. rsc.org This can be achieved through various catalytic methods, including photocatalysis using semiconductor-zeolite composites. rsc.org Another strategy is the reduction of a diketopiperazine precursor, which can be derived from the coupling of N-Boc-alanine and ethyl N-benzylglycinate, followed by cyclization and reduction. tandfonline.com Debenzylation of the resulting 1-benzyl-3-methylpiperazine (B130311) yields 2-methylpiperazine. chemicalbook.com
Once the 2-methylpiperazine core is obtained, it can be derivatized at the nitrogen atoms. Due to the presence of two secondary amines, selective mono-functionalization can be challenging. Protecting group strategies are often employed to achieve regioselectivity. For instance, one nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for the selective functionalization of the other nitrogen. researchgate.net
Formation of the (3-Nitrophenyl)methyl Moiety Attachment
The final key step in the synthesis of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is the attachment of the (3-nitrophenyl)methyl group to the piperazine ring. This can be accomplished through several well-established synthetic transformations.
The introduction of a nitrophenyl group onto a piperazine scaffold is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. In an SNAr reaction, an activated nitro-substituted aryl halide reacts with the piperazine nucleophile. researchgate.net For the attachment of a (3-nitrophenyl)methyl group, this strategy is less direct.
A more direct approach involves the N-alkylation of the piperazine with a suitable (3-nitrophenyl)methyl electrophile. mdpi.com This is a classical and widely used method for forming C-N bonds.
The formation of the methylene (B1212753) linker between the piperazine nitrogen and the 3-nitrophenyl ring is most commonly achieved via a nucleophilic substitution reaction. nih.govnih.gov This typically involves the reaction of 2-methylpiperazine with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide.
Key parameters for optimizing this alkylation reaction include the choice of base, solvent, and temperature. google.com Common bases used to neutralize the hydrohalic acid byproduct include potassium carbonate or triethylamine. The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being effective. researchgate.net The reaction temperature can be adjusted to control the rate of reaction and minimize the formation of side products. google.com To favor mono-alkylation, an excess of the piperazine starting material can be used. google.com
Alternatively, reductive amination provides another powerful method for this transformation. nih.gov This two-step, one-pot process involves the initial reaction of 2-methylpiperazine with 3-nitrobenzaldehyde (B41214) to form an iminium ion intermediate, which is then reduced in situ to the desired product. rsc.orgfrontiersin.org Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. orgsyn.org Reductive amination is often favored due to its mild reaction conditions and high selectivity. frontiersin.org
| Reaction Parameter | Conditions for N-Alkylation with 3-Nitrobenzyl Bromide | Conditions for Reductive Amination with 3-Nitrobenzaldehyde |
| Electrophile/Carbonyl | 3-Nitrobenzyl bromide | 3-Nitrobenzaldehyde |
| Base/Reducing Agent | Potassium carbonate, Triethylamine | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Solvent | Acetonitrile, Dimethylformamide (DMF) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature to elevated temperatures | Room temperature |
| Key Considerations | Control of mono- vs. di-alkylation | In situ formation and reduction of the iminium ion |
Methodological Aspects of Compound Characterization in Synthetic Research
The definitive confirmation of the structure and purity of a newly synthesized compound like this compound is a critical component of synthetic research. This is achieved through a combination of spectroscopic and chromatographic techniques, each providing unique and complementary information.
Application of Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic analysis is fundamental for elucidating the molecular structure of a synthesized compound, confirming the presence of key functional groups, and establishing the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR would be employed to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule and provide information about their chemical environment and neighboring protons. Key expected signals would include:
Aromatic protons from the 3-nitrophenyl group, appearing as multiplets in the downfield region (typically δ 7.5-8.5 ppm).
A singlet for the benzylic methylene (-CH₂-) protons, connecting the phenyl ring to the piperazine nitrogen.
A series of multiplets for the protons on the piperazine ring.
A doublet for the methyl (-CH₃) group on the piperazine ring.
A broad singlet for the N-H proton of the secondary amine in the piperazine ring, if the compound is analyzed as a free base.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. Expected signals would correspond to the carbons of the nitrophenyl ring, the benzylic methylene carbon, the carbons of the piperazine ring, and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following are predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Nitrophenyl-H | 7.5 - 8.5 | 120 - 150 |
| Benzylic -CH₂- | ~3.6 | ~60 |
| Piperazine-H | 2.2 - 3.0 | 45 - 55 |
| Piperazine -CH(CH₃)- | Multiplet | ~50 |
| Piperazine -CH₃ | Doublet (~1.0) | ~15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming key structural features:
N-O Stretching: Strong, characteristic peaks for the nitro group (NO₂) typically appear in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
C-H Stretching: Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring, methyl, and methylene groups would appear just below 3000 cm⁻¹. mdpi.com
N-H Stretching: A moderate absorption band around 3300 cm⁻¹ would indicate the presence of the secondary amine (N-H) in the piperazine ring.
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight plus a proton. Characteristic fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-nitrobenzyl cation and the 2-methylpiperazine fragment.
Chromatographic Separation Techniques for Synthetic Product Isolation and Purity Assessment
Chromatographic techniques are essential for both the isolation of the desired product from the reaction mixture and the assessment of its purity.
Column Chromatography
Following a synthesis, column chromatography is a standard method for purifying the crude product. The choice of stationary phase (typically silica (B1680970) gel or alumina) and mobile phase (a solvent or mixture of solvents) is optimized to achieve separation of the target compound from unreacted starting materials, byproducts, and other impurities. The polarity of this compound, owing to the nitro group and the basic nitrogen atoms, would guide the selection of an appropriate solvent system, likely a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient chromatographic technique used to separate, identify, and quantify components in a mixture. It is the primary method for assessing the purity of a final synthetic product. A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile and water or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape). sielc.comresearchgate.net The compound would be detected by a UV detector, as the nitrophenyl group provides a strong chromophore. A pure sample would ideally show a single, sharp peak in the chromatogram.
Gas Chromatography (GC)
Gas chromatography can also be used for purity assessment, particularly for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis. The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection. nist.gov
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient qualitative technique used to monitor the progress of a reaction and to determine the appropriate conditions for column chromatography. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on aluminum), which is then developed in a suitable solvent system. The separated spots are visualized, often under UV light, allowing for a quick assessment of the reaction's completion and the number of components in the mixture.
Structure Activity Relationship Sar Investigations of 2 Methyl 1 3 Nitrophenyl Methyl Piperazine Derivatives
Influence of Piperazine (B1678402) Ring Substitution on Molecular Interactions and Biological Activities
The piperazine ring is a common scaffold in many biologically active compounds, offering a versatile platform for structural modifications. nih.gov In the context of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine derivatives, substitutions on this ring, particularly at the C-2 position, have been shown to be critical determinants of ligand efficacy and receptor interaction.
Impact of Methyl Group Stereochemistry and Positional Isomerism at C-2 on Ligand Efficacy
The introduction of a methyl group at the C-2 position of the piperazine ring introduces a chiral center, leading to stereoisomers that can exhibit distinct pharmacological profiles. Research on chiral methyl-substituted aryl piperazinium compounds has demonstrated that the stereochemistry at this position can lead to selective effects on receptor activity. researchgate.net For instance, in a study on phenylpiperazine compounds, methylation at the C-2 position had selective effects on either α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor (nAChR) activity, whereas substitution at the C-3 position significantly diminished activity. researchgate.net
The specific orientation of the methyl group, whether in the (R) or (S) configuration, can profoundly influence how the ligand fits into the binding pocket of a receptor. This enantioselective activity underscores the importance of a precise three-dimensional arrangement of substituents for optimal ligand-receptor interactions.
Below is a table summarizing the differential effects of methyl group positioning on piperazine derivatives from a study on nicotinic acetylcholine receptors.
| Compound Modification | Receptor Activity | Reference |
| Methylation at C-2 | Selective effects on α7 or α9/α10 nAChR activity | researchgate.net |
| Methylation at C-3 | Greatly reduced activity | researchgate.net |
Conformational Analysis and Flexibility of the Piperazine Ring System
The piperazine ring typically adopts a chair conformation, which is its most thermodynamically stable state. However, the presence of substituents can influence its conformational flexibility and preference. Conformational analysis of 2-substituted piperazines has revealed that in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding in certain derivatives. nih.gov
Role of the (3-Nitrophenyl)methyl Moiety in Ligand-Target Binding and Specificity
The (3-nitrophenyl)methyl group is a key structural feature of this compound, playing a significant role in ligand-target binding and specificity. Both the electronic nature and the positional isomerism of the nitro group on the phenyl ring, as well as the architecture of the methylene (B1212753) linker, are critical for biological activity.
Consequences of Positional Isomerism of the Nitro Group on the Phenyl Ring in Biological Contexts
The position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—has a profound impact on the electronic properties and steric profile of the molecule, which in turn affects its biological activity. The nitro group is a strong electron-withdrawing group, and its position influences the electron density distribution across the aromatic ring. nih.gov
SAR studies on various classes of compounds have consistently shown that the positional isomerism of the nitro group leads to significant differences in biological outcomes. For instance, in a series of benzyl (B1604629) piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles, substitution of the nitro group at the meta position of the benzyl piperazine side chain resulted in compounds with strong to moderate anti-H. pylori activity. nih.gov In another study on chalcones, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity, while those with a para-nitro group showed the highest vasorelaxant activity. researchgate.net These findings highlight that the optimal position of the nitro group is target-dependent. The meta-position in this compound is therefore a critical determinant of its specific biological profile.
The following table illustrates the impact of nitro group position on the anti-H. pylori activity of some 1,3,4-thiadiazole (B1197879) derivatives.
| Compound | Nitro Position on Benzyl Ring | Anti-H. pylori Activity (Inhibition Zone Diameter) | Reference |
| 6i | meta | Strong (>20 mm at 100-25 µ g/disk ) | nih.gov |
| - | ortho/para | Varied (data not specified for direct comparison) | nih.gov |
Significance of the Methylene Linker Architecture in Receptor Interactions
The methylene linker connecting the piperazine ring to the 3-nitrophenyl moiety provides a degree of flexibility and determines the distance and orientation between these two key structural components. The length and nature of this linker are crucial for optimal interaction with the target receptor.
In a study of benzylpiperazine derivatives as sigma-1 (σ1) receptor ligands, the length of the linker chain was found to be a critical factor for binding affinity. nih.gov A clear trend was observed where a two-methylene (ethylene) linker provided higher affinity than a four-methylene (butylene) or a one-methylene linker. nih.gov Notably, shortening the chain to a single methylene unit was detrimental to σ1 receptor affinity. nih.gov This suggests that a specific distance and conformational flexibility afforded by a longer linker are necessary to bridge the binding sites on the receptor effectively.
The table below shows the effect of linker length on the σ1 receptor affinity for a series of benzylpiperazine analogues.
Systematic Modifications to the Nitrophenyl Moiety and Their SAR Implications
Systematic modifications of the nitrophenyl moiety in benzylpiperazine analogues have been explored to probe the SAR and optimize ligand properties. This includes altering the substituents on the phenyl ring or replacing the phenyl ring with other aromatic systems.
In one study, replacing the 2-methylbenzyl group of a lead compound with a 2-nitrobenzyl group resulted in an analogue that was more potent. researchgate.net However, this modification also led to a decrease in the degree of agonism. The introduction of a 2-trifluoromethyl (CF3) group, another electron-withdrawing substituent, also yielded an analogue with significant activity. researchgate.net Conversely, placing substituents at the 3- or 4-positions of the benzyl ring led to a complete loss of M1 agonism. researchgate.net This indicates a high degree of sensitivity to the substitution pattern on the benzyl ring, with the ortho position being particularly important for the investigated target.
These findings suggest that while the electron-withdrawing nature of the substituent on the phenyl ring is important, its specific identity and position are finely tuned for optimal receptor interaction.
The following table summarizes the effects of different substituents on the benzyl moiety on M1 receptor agonism.
| Benzyl Moiety Substituent | M1 Receptor Agonism (EC50) | Degree of Agonism (% CCh max) | Reference |
| 2-Nitro | 120 nM | 42% | researchgate.net |
| 2-CF3 | 410 nM | 82% | researchgate.net |
| 3- or 4-Substituents | >20 µM (inactive) | N/A | researchgate.net |
Exploration of Bioisosteric Replacements for the Nitro Group and their Functional Effects
Bioisosterism, the strategy of substituting one atom or group with another that possesses similar physical or chemical properties, is a fundamental concept in medicinal chemistry aimed at modulating the activity, toxicity, or pharmacokinetics of a lead compound. benthamscience.com In the context of this compound, the nitro (NO₂) group is a dominant feature. It is a potent electron-withdrawing group, influencing the electronic character of the aromatic ring through both resonance and inductive effects. researchgate.net This strong electron-withdrawing nature significantly impacts how the molecule interacts with biological targets. researchgate.net
The replacement of the nitro group with various bioisosteres can lead to derivatives with altered potency, selectivity, or metabolic stability. The goal of such replacements is often to fine-tune the electronic properties of the phenyl ring or to introduce new hydrogen bonding capabilities. For instance, replacing the nitro group with a cyano (-CN) or a trifluoromethyl (-CF₃) group would maintain the electron-withdrawing character, potentially preserving or enhancing binding affinity to a target protein. Conversely, substituting it with a halogen like chlorine (-Cl) or bromine (-Br) would introduce a different combination of inductive and steric effects. nih.gov The incorporation of groups like amides (-CONH₂) or sulfonamides (-SO₂NH₂) could introduce hydrogen bond donor and acceptor sites, potentially forming new, favorable interactions within a biological receptor site.
The functional consequences of these replacements are directly tied to the specific role the nitro group plays in the parent molecule's mechanism of action. If its primary role is to decrease the electron density of the aromatic ring to facilitate a specific π-π stacking or cation-π interaction, then bioisosteres that are also strongly electron-withdrawing would be expected to retain or improve activity. If, however, the oxygen atoms of the nitro group act as hydrogen bond acceptors, then replacements lacking this feature may lead to a loss of potency.
| Original Group | Potential Bioisosteric Replacement | Key Property Alteration | Anticipated Functional Effect |
|---|---|---|---|
| -NO₂ (Nitro) | -CN (Cyano) | Maintains strong electron-withdrawing character; alters geometry from trigonal planar to linear. | May preserve or enhance binding affinity dependent on electronic interactions; steric profile is significantly changed. |
| -NO₂ (Nitro) | -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing; increases lipophilicity. | Could enhance activity if driven by electronics; increased lipophilicity may affect solubility and cell permeability. |
| -NO₂ (Nitro) | -SO₂CH₃ (Methylsulfonyl) | Strong electron-withdrawing group; acts as a hydrogen bond acceptor. | May mimic both the electronic and hydrogen-bonding properties of the nitro group, potentially retaining biological activity. |
| -NO₂ (Nitro) | -Cl (Chloro) / -Br (Bromo) | Moderately electron-withdrawing (inductive); introduces halogen bonding potential. | Modulates electronic character less dramatically; may introduce new binding interactions through halogen bonds. |
Analysis of Substituent Effects on Aromatic Ring Interactions within Biological Systems
The substituents on the aromatic ring of a piperazine derivative critically govern its interactions with biological macromolecules. These effects can be broadly categorized as electronic or steric. Electron-donating groups (EDGs) increase the electron density of the aromatic π-system, while electron-withdrawing groups (EWGs) decrease it. minia.edu.eg This modulation of the ring's electron density has a profound impact on non-covalent interactions, such as π-π stacking and cation-π interactions, which are often essential for molecular recognition and binding affinity. rsc.orgnih.gov
The nitro group in this compound is a powerful EWG. researchgate.net The presence of such a group makes the aromatic ring "electron-poor," which can strengthen its stacking interactions with electron-rich aromatic systems (e.g., the side chains of tryptophan or tyrosine residues in a protein). rsc.org Furthermore, the sensitivity of cation-π interactions to substituent effects is significant; electron-donating substituents on the aromatic ring lead to strong attractive interactions with cations, whereas electron-withdrawing groups can lead to repulsive interactions. nih.gov
Studies on nitrophenylpiperazine derivatives have shown that electron-withdrawing substituents are often crucial for activity. nih.gov The position of the substituent is also vital. In the parent compound, the nitro group is at the meta-position, which primarily exerts a strong inductive electron-withdrawing effect. Had it been at the ortho or para position, it would also exert a strong resonance effect. researchgate.net Altering the type and position of substituents allows for a systematic probe of the binding pocket. For example, adding a halogen might introduce a potential halogen bond, while an alkyl group could probe for hydrophobic pockets. The conformational flexibility of the piperazine ring itself allows the substituted aromatic moiety to orient itself correctly within the active site of a biological target. nih.gov
| Substituent Type | Example Group(s) | Effect on Aromatic Ring | Impact on Biological Interactions |
|---|---|---|---|
| Strongly Electron-Withdrawing | -NO₂, -CF₃ | Decreases π-electron density significantly. | Favors stacking with electron-rich aromatic rings; may weaken cation-π interactions. nih.gov |
| Moderately Electron-Withdrawing (Halogens) | -F, -Cl, -Br | Decreases electron density via induction. | Can participate in halogen bonding; modulates electronic character of the ring. |
| Electron-Donating (Alkyls) | -CH₃, -C₂H₅ | Increases π-electron density via induction and hyperconjugation. | Enhances cation-π interactions; probes for hydrophobic binding pockets. nih.gov |
| Strongly Electron-Donating | -OH, -NH₂ | Increases π-electron density significantly via resonance. | Acts as hydrogen bond donor/acceptor; strongly enhances cation-π interactions. minia.edu.eg |
Holistic SAR Perspectives Across Related Piperazine Scaffolds and Their Therapeutic Potential
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a vast number of biologically active compounds and approved drugs. mdpi.comnih.gov Its structural and physicochemical properties make it a highly versatile building block for drug design. nih.govtandfonline.com The six-membered ring containing two nitrogen atoms at positions 1 and 4 can exist in different conformations (e.g., chair, boat), providing conformational flexibility. blumberginstitute.org The nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, which improves water solubility and bioavailability—key pharmacokinetic properties. mdpi.comnih.gov
The true versatility of the piperazine scaffold lies in the ability to easily modify it at the N1 and N4 positions. This allows for the attachment of two different pharmacophoric groups, enabling the molecule to potentially interact with multiple targets or with different sub-pockets of a single target. Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential. nih.govresearchgate.net This has led to the development of piperazine derivatives with a wide spectrum of therapeutic applications, including antipsychotic, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.netresearchgate.netthieme-connect.com
Structure-activity relationship studies across diverse piperazine-based compounds reveal common themes. For instance, the nature of the substituent on one nitrogen often dictates the optimal substituent on the other. In many arylpiperazines, one nitrogen is attached to an aromatic or heteroaromatic ring system that is crucial for target recognition, while the other nitrogen is connected to a different moiety that can be modified to fine-tune properties like solubility, metabolic stability, or selectivity. nih.gov The incorporation of electron-withdrawing groups such as chloro, bromo, or nitro on an attached aryl ring has been shown in some series to enhance antibacterial activity. nih.gov The therapeutic potential is therefore a result of the interplay between the core piperazine structure and the specific functionalities appended to it, which collectively determine the compound's pharmacodynamic and pharmacokinetic profile.
Future Directions and Emerging Research Avenues for 2 Methyl 1 3 Nitrophenyl Methyl Piperazine Analogues
Rational Design of Novel Chemical Entities Based on Established SAR Principles
The rational design of new analogues of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is fundamentally guided by Structure-Activity Relationship (SAR) principles. SAR studies investigate how modifications to a molecule's structure affect its biological activity, providing a roadmap for targeted chemical synthesis. The piperazine (B1678402) scaffold is a versatile platform that allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govresearchgate.net
Key areas for SAR exploration on the this compound framework include:
Substitution on the Phenyl Ring: The existing 3-nitro group is a strong electron-withdrawing group which can influence the molecule's electronic properties and binding interactions. nih.gov Future designs could explore replacing or adding substituents at other positions (ortho-, meta-, para-) on the phenyl ring. Introducing various electron-donating groups (e.g., -OCH₃, -CH₃) or other electron-withdrawing groups (e.g., -Cl, -CF₃) can modulate the compound's lipophilicity and ability to form hydrogen bonds, potentially improving target affinity and cell permeability. nih.gov For instance, studies on other piperazine series have shown that incorporating electron-withdrawing groups like chloro, bromo, or nitro can enhance antibacterial activity. nih.gov
Modification of the Piperazine Ring: The methyl group at the 2-position of the piperazine ring introduces chirality and a specific conformational constraint. Synthesizing and testing different alkyl substitutions at this position could probe the steric requirements of the target's binding pocket. Furthermore, substitutions on the second nitrogen atom (N4) of the piperazine ring are a common strategy to alter a compound's pharmacological profile. nih.govnih.gov
Alteration of the Benzyl (B1604629) Linker: The methylene (B1212753) (-CH₂-) bridge connecting the nitrophenyl and piperazine moieties provides a degree of flexibility. Introducing rigidity or altering the length of this linker could optimize the spatial orientation of the two key structural components for improved target engagement.
| Modification Site | Example Substituents | Potential Impact on Activity | Rationale / SAR Principle |
| 3-position (Phenyl Ring) | -NH₂, -OH, -OCH₃ | Altered electronic properties, potential for new hydrogen bonds | Replacing the nitro group can change the molecule from an electron-poor to an electron-rich system, affecting π-π stacking and other non-covalent interactions. |
| 4-position (Phenyl Ring) | -F, -Cl, -Br | Increased lipophilicity, potential for halogen bonding | Halogen substitutions are a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. researchgate.net |
| 2-position (Piperazine Ring) | -H, -Ethyl, -Propyl | Modified steric bulk and lipophilicity | Determines the fit within the target's binding site; larger groups may enhance van der Waals interactions or cause steric hindrance. |
| 4-position (Piperazine Ring) | Aryl, Heteroaryl, Acyl groups | Introduction of new pharmacophoric features, modulation of basicity and ADMET properties | The N4 position is a key vector for introducing functionality to target specific biological pathways or improve drug-like properties. researchgate.net |
Advanced Applications of Computational Chemistry in Compound Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the optimization of lead compounds like this compound analogues. These in silico techniques provide crucial insights into drug-target interactions, helping to prioritize the synthesis of the most promising candidates and reduce the reliance on costly and time-consuming experimental screening. nih.gov
Key computational applications include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For analogues of this compound, docking studies can elucidate how different substituents on the phenyl or piperazine rings interact with specific amino acid residues in the binding pocket. researchgate.netrsc.org The results, often expressed as a docking score, help rank potential analogues based on their predicted binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of synthesized analogues, a predictive QSAR model can be built to estimate the activity of yet-unsynthesized compounds, guiding further design efforts. hilarispublisher.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. jneonatalsurg.comresearchgate.net Early assessment of properties like blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity can help eliminate candidates with unfavorable pharmacokinetic profiles before they are synthesized. nih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligands within Piperazine Frameworks
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute, particularly for multifactorial conditions like neurodegenerative diseases or cancer. nih.gov Multi-Target Directed Ligands (MTDLs) are intentionally designed to modulate several disease-relevant targets simultaneously, potentially offering enhanced efficacy and a reduced likelihood of drug resistance. researchgate.netacs.org
The piperazine scaffold is exceptionally well-suited for the design of MTDLs. researchgate.netjneonatalsurg.com Its structure allows for the connection of two distinct pharmacophores at the N1 and N4 positions, each designed to interact with a different biological target. For analogues of this compound, this opens up several future research avenues:
Designing Dual-Action Agents: The (3-nitrophenyl)methyl moiety could be retained or modified to maintain affinity for a primary target, while a completely different pharmacophore is introduced at the N4 position to engage a second target. For example, in the context of Alzheimer's disease, researchers have designed piperazine-based MTDLs that inhibit both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. jneonatalsurg.commdpi.comnih.gov
Leveraging the Piperazine Core: The piperazine ring itself is not merely a linker but can actively participate in binding, often forming crucial hydrogen bonds or cation-π interactions within a binding site. mdpi.com Its unique physicochemical properties can also enhance water solubility and bioavailability, which are critical for MTDL development. mdpi.com
The rational design of such MTDLs often involves combining structural elements from known inhibitors of the desired targets into a single molecular entity, using the piperazine core as a central scaffold. researchgate.net
Implementation of Sustainable Green Chemistry Approaches in Piperazine Derivative Synthesis
The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. monash.edu Future research into the synthesis of this compound analogues should incorporate these principles.
Emerging green chemistry approaches applicable to piperazine synthesis include:
Photoredox Catalysis: Visible-light-promoted reactions offer a mild and sustainable alternative to traditional synthetic methods that often require harsh reagents or high temperatures. mdpi.comorganic-chemistry.org Photoredox catalysis can be used for C-H functionalization, allowing for the direct modification of the piperazine ring without the need for pre-functionalized starting materials. mdpi.comresearchgate.net
Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch vessels can improve safety, efficiency, and scalability. nih.gov Flow chemistry allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purities while minimizing solvent usage. nih.gov
Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-derived solvents (e.g., glycerol, ethyl lactate) can significantly reduce the environmental impact of the synthesis. monash.edu
Catalytic Approaches: Employing reusable heterogeneous catalysts can simplify product purification and reduce waste compared to stoichiometric reagents. nih.gov For example, metal ions supported on a polymer resin have been used to catalyze the synthesis of monosubstituted piperazines. nih.gov
By adopting these greener methodologies, the synthesis of novel piperazine derivatives can be made more efficient, cost-effective, and environmentally responsible. rsc.org
Integration of High-Throughput Screening Methodologies with Rational Design Strategies
The discovery of novel bioactive compounds can be significantly accelerated by integrating High-Throughput Screening (HTS) with rational design strategies. hilarispublisher.com While rational design focuses on creating a small number of hypothesis-driven molecules, HTS allows for the rapid biological evaluation of large, diverse chemical libraries.
A combined approach for discovering new this compound analogues would involve:
Library Synthesis: A large and diverse library of analogues would be synthesized, systematically varying the substituents at the key positions identified by SAR studies (phenyl ring, piperazine ring). Parallel synthesis techniques can be employed to efficiently generate these libraries. mdpi.com
High-Throughput Screening (HTS): The synthesized library would be screened against one or more biological targets to identify initial "hits"—compounds that show activity in the desired assay. mdpi.com
Hit-to-Lead Optimization: The active compounds identified through HTS provide valuable experimental SAR data. This information is then fed back into the rational design cycle. Computational tools, such as docking and QSAR, can be used to analyze the hits and understand the structural features responsible for their activity. hilarispublisher.com
Focused Design and Synthesis: Based on the integrated HTS and computational data, a new, more focused set of analogues can be designed and synthesized to improve upon the potency, selectivity, and pharmacokinetic properties of the initial hits. nih.gov
This iterative cycle of HTS and rational design creates a powerful synergy, combining the broad discovery potential of large-scale screening with the precision of hypothesis-driven molecular design to more efficiently identify promising drug candidates. hilarispublisher.com
Q & A
Q. What statistical models address variability in enzyme inhibition studies?
- Models :
- Mixed-Effects Regression : Account for inter-lab variability in IC50 values .
- Bootstrapping : Generate 95% confidence intervals for low-n datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
